Potassium perfluorohexanoate

Übersicht

Beschreibung

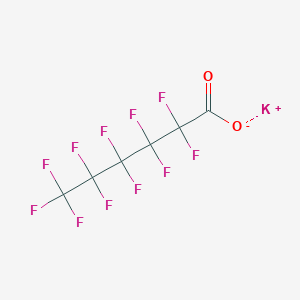

Potassium perfluorohexanoate, also known as perfluorohexanoic acid (potassium salt), is a compound with the molecular formula C6F11KO2 . It is a derivative of hexanoic acid .

Molecular Structure Analysis

The molecular structure of Potassium perfluorohexanoate involves a hexanoic acid backbone where all the hydrogen atoms are replaced by fluorine, and a potassium atom is attached to the carboxyl group . Molecular dynamics simulations have been used to study similar compounds, revealing complex behaviors such as self-assembly at interfaces .Physical And Chemical Properties Analysis

Potassium perfluorohexanoate has a molecular weight of 352.1437352 . Other physical and chemical properties specific to this compound are not detailed in the available resources.Wissenschaftliche Forschungsanwendungen

Toxicity and Environmental Impact Studies

Reproductive and Developmental Toxicity in Mice : Research by Chang et al. (2018) evaluated the reproductive and developmental toxicity of Potassium perfluorohexanesulfonate (a compound closely related to Potassium perfluorohexanoate) in mice. The study indicated equivocal decreases in live litter size, adaptive hepatocellular hypertrophy, and no other significant toxicological findings on reproductive parameters or neurobehavioral effects (Chang et al., 2018).

Wastewater Treatment Plant Fluorochemical Study : Schultz et al. (2006) conducted a study at a municipal wastewater treatment plant to determine the mass flows of selected fluorochemicals, including compounds related to Potassium perfluorohexanoate. They found that conventional wastewater treatment was not effective for the removal of these compounds, highlighting the environmental persistence and impact of such chemicals (Schultz et al., 2006).

Chemical Treatment and Removal Techniques

Electrochemical Mineralization : Niu et al. (2012) explored the use of a Ce-doped modified porous nanocrystalline PbO2 film electrode for the electrochemical mineralization of perfluorinated carboxylic acids (PFCAs), including perfluorohexanoic acid (closely related to Potassium perfluorohexanoate). This technique showed potential for treating PFCAs in contaminated wastewater (Niu et al., 2012).

Sorption Behaviors on Clay Minerals : Zhao et al. (2014) studied the sorption of perfluoroalkyl acids (PFAAs) on clay minerals, which has implications for understanding the environmental transport and fate of substances like Potassium perfluorohexanoate. This research is vital for developing strategies for environmental remediation and pollution control (Zhao et al., 2014).

Health and Safety Considerations

- Human Serum Interactions : D’eon et al. (2010) examined the interactions of perfluorohexanoic acid with human serum and isolated human serum albumin, using nuclear magnetic resonance spectroscopy. This research provides insights into how compounds like Potassium perfluorohexanoate may interact with human biological systems (D’eon et al., 2010).

Industrial and Practical Applications

- Application in Metallurgical Operations : Papcun (2000) discussed the industrial significance of potassium fluoride, a compound related to Potassium perfluorohexanoate. These compounds are used in manufacturing silver solder fluxes and various metallurgical operations, highlighting their importance in industrial applications (Papcun, 2000).

Zukünftige Richtungen

Perfluoroalkyl substances, including Potassium perfluorohexanoate, have been found to persist in the environment and bioaccumulate, leading to increasing scientific and public interest . Future research directions include better control and reduction of PFAS releases, further monitoring in remote regions, and re-evaluation of risk assessments considering recent toxicological studies .

Eigenschaften

IUPAC Name |

potassium;2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HF11O2.K/c7-2(8,1(18)19)3(9,10)4(11,12)5(13,14)6(15,16)17;/h(H,18,19);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IABQBQMLCJSMAR-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)[O-].[K+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F11KO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40896626 | |

| Record name | Potassium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium perfluorohexanoate | |

CAS RN |

3109-94-2 | |

| Record name | Potassium perfluorohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40896626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

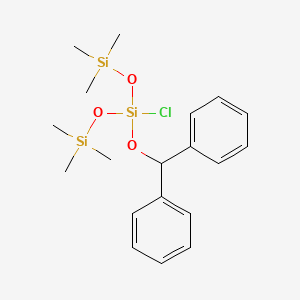

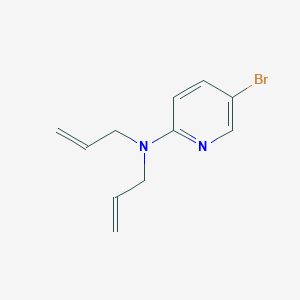

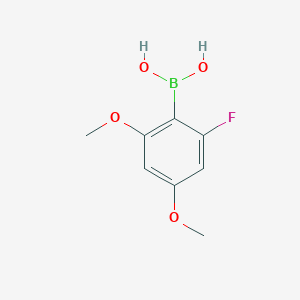

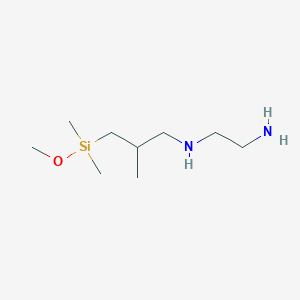

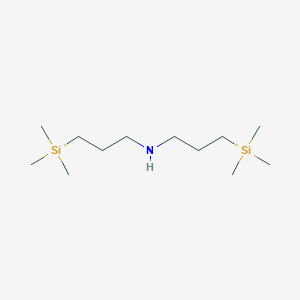

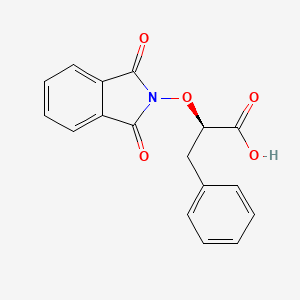

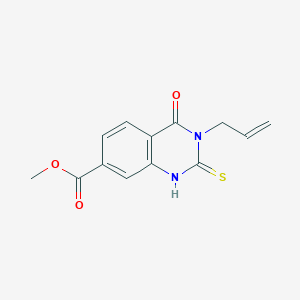

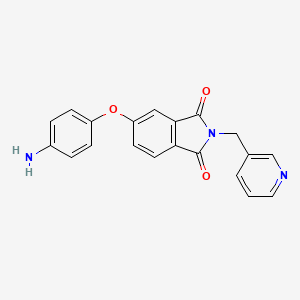

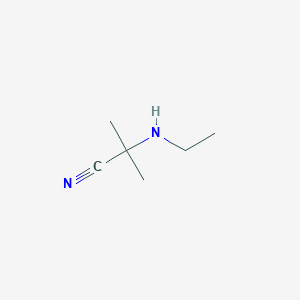

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.